![molecular formula C8H7ClN2O B2986992 4-Chloro-5-methylbenzo[d]oxazol-2-amine CAS No. 1820717-21-2](/img/structure/B2986992.png)

4-Chloro-5-methylbenzo[d]oxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-5-methylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is used for research purposes and is not intended for human or veterinary use.

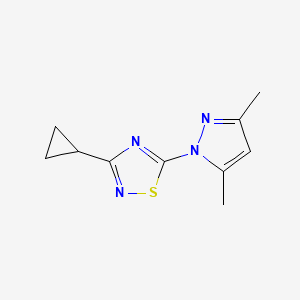

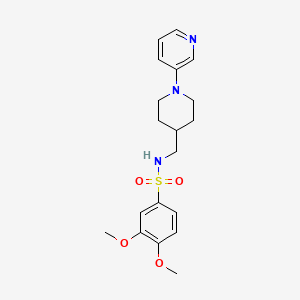

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylbenzo[d]oxazol-2-amine consists of a five-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The molecule also contains a chlorine atom and a methyl group attached to the benzene ring .科学的研究の応用

Heterocyclic Chemistry

4-Chloro-5-methylbenzo[d]oxazol-2-amine: is a valuable building block in heterocyclic chemistry. It is used in the synthesis of oxazole derivatives, which are prominent structures in many biologically active molecules . Oxazoles are known for their complexity and significance in organic chemistry, both for their synthetic challenges and their presence in compounds with industrial and physiological relevance .

Pharmacology

In pharmacology, this compound has been explored for its potential anti-inflammatory properties. Derivatives of 4-Chloro-5-methylbenzo[d]oxazol-2-amine have been synthesized and analyzed for their ability to inhibit COX enzymes, which play a key role in the inflammatory process . The study of these derivatives contributes to the development of new therapeutic agents for inflammation-related diseases .

Organic Synthesis

As an organic synthesis intermediate, 4-Chloro-5-methylbenzo[d]oxazol-2-amine is utilized in the construction of complex molecules. Its role in the synthesis pathway is crucial due to its reactivity and the ability to introduce heterocyclic structures into target molecules .

Chemical Research

This compound is also significant in chemical research, where it is used to develop novel anthelmintic compounds. Studies have shown that derivatives of this compound exhibit anthelmintic activity, which is essential for controlling parasitic infections .

Medicinal Chemistry

In medicinal chemistry, 4-Chloro-5-methylbenzo[d]oxazol-2-amine serves as a precursor for the synthesis of various therapeutic agents. Its incorporation into drug design and development is based on its structural properties, which can interact with biological targets to produce desired pharmacological effects .

Industrial Applications

While specific industrial uses of 4-Chloro-5-methylbenzo[d]oxazol-2-amine are not extensively documented, compounds like this are often used in the development of dyes, pigments, and other materials that require stable heterocyclic compounds .

Biochemistry Research

In biochemistry research, the compound’s derivatives are studied for their interactions with biological macromolecules. This research can lead to a better understanding of disease mechanisms and the development of diagnostic tools .

作用機序

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

A related compound, n-methylbenzo[d]oxazol-2-amine, has been shown to significantly up-regulate the metabolism of purine and pyrimidine and down-regulate sphingolipid metabolism .

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of n-methylbenzo[d]oxazol-2-amine, a related compound, have been suggested for further study to provide information for its future efficacy improvement .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

特性

IUPAC Name |

4-chloro-5-methyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHWEBHQLQCMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methylbenzo[d]oxazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2986925.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)